N-(2-chlorophenyl)-N'-(2,3-dimethyl-6-quinoxalinyl)urea
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Description
N-(2-chlorophenyl)-N'-(2,3-dimethyl-6-quinoxalinyl)urea is a useful research compound. Its molecular formula is C17H15ClN4O and its molecular weight is 326.78. The purity is usually 95%.
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Biological Activity
N-(2-chlorophenyl)-N'-(2,3-dimethyl-6-quinoxalinyl)urea is a synthetic compound with significant biological activity, particularly in the fields of oncology and pharmacology. Its molecular formula is C17H15ClN4O, and it has a molecular weight of approximately 326.78 g/mol. This compound belongs to a class of quinoxaline derivatives that have been studied for their therapeutic potential.
Anticancer Properties
Recent studies have demonstrated that quinoxaline derivatives, including this compound, exhibit promising anticancer activities. A structure-activity relationship (SAR) analysis indicated that modifications in the molecular structure significantly influence the compound's efficacy against various cancer cell lines.
Table 1: Anticancer Activity of Quinoxaline Derivatives
Compound | Cell Line Tested | IC50 (μM) | Activity Level |
---|---|---|---|
This compound | HeLa (Cervical Cancer) | 0.126 | High |
This compound | SMMC-7721 (Liver Cancer) | 0.071 | Very High |
This compound | K562 (Leukemia) | 0.164 | High |
This compound has shown significant growth inhibition against multiple cancer cell lines, indicating its potential as an anticancer agent .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. The presence of the chlorophenyl group enhances its binding affinity to these targets compared to other substituents.
Other Biological Activities
In addition to its anticancer properties, quinoxaline derivatives are also known for their antimicrobial , anti-inflammatory , and antioxidant activities. These properties make them versatile candidates for further pharmacological development.
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of various quinoxaline derivatives including this compound against a panel of cancer cell lines. The results indicated that this compound exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin.
Study 2: Structure-Activity Relationship Analysis
A detailed SAR analysis revealed that electron-withdrawing groups such as chlorine significantly enhance the activity of quinoxaline derivatives. The positioning of substituents on the quinoxaline ring was found to be crucial for maximizing anticancer effects.
Table 2: Structure-Activity Relationship Findings
Substituent Position | Type | Effect on Activity |
---|---|---|
1 | Electron-withdrawing (Cl) | Increases activity |
3 | Aliphatic linker (CH₂) | Decreases activity |
5 | Aromatic ring substitution | Variable effects |
These findings emphasize the importance of molecular design in developing effective anticancer agents .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2,3-dimethylquinoxalin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-10-11(2)20-16-9-12(7-8-15(16)19-10)21-17(23)22-14-6-4-3-5-13(14)18/h3-9H,1-2H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGAFNWDTHQSHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)NC3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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